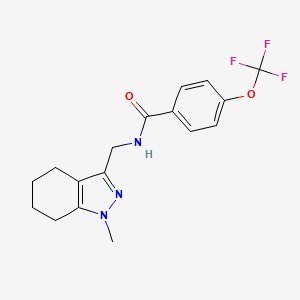

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide

Description

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a synthetic benzamide derivative featuring a 1-methyltetrahydroindazole scaffold linked via a methylene group to a benzamide moiety substituted with a trifluoromethoxy group.

Properties

IUPAC Name |

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O2/c1-23-15-5-3-2-4-13(15)14(22-23)10-21-16(24)11-6-8-12(9-7-11)25-17(18,19)20/h6-9H,2-5,10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNLAXOVAQCCNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a novel compound that has garnered attention for its potential biological activities. This compound is part of a larger class of indazole derivatives known for various pharmacological effects, including anticancer and anti-inflammatory properties. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound.

The compound's chemical structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : CHFNO

- Molecular Weight : 292.28 g/mol

- CAS Number : 1448135-84-9

Anticancer Properties

Research indicates that indazole derivatives exhibit significant anticancer activity. A study highlighted that similar compounds with indazole moieties demonstrated potent inhibition against various cancer cell lines. For instance:

| Compound | Cell Line | IC (nM) |

|---|---|---|

| Indazole Derivative A | K562 (Leukemia) | <10 |

| Indazole Derivative B | SNU16 (Gastric Cancer) | 77.4 ± 6.2 |

The observed IC values suggest that these compounds effectively inhibit cell proliferation at low concentrations, indicating their potential as therapeutic agents against specific cancers .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various kinases involved in cancer progression. For example, some indazole derivatives target the BCR-ABL fusion protein in chronic myeloid leukemia (CML), which is crucial for the survival and proliferation of leukemic cells .

- Cell Cycle Arrest : Indazole derivatives may induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.

- Apoptosis Induction : There is evidence that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study on Indazole Derivatives

A comprehensive study involving several indazole derivatives demonstrated their efficacy against different cancer types. The study utilized sulforhodamine B (SRB) assays to evaluate antiproliferative activity across various human leukemia cell lines:

| Compound | GI (µM) | TGI (µM) | LC (µM) |

|---|---|---|---|

| Compound 1 | 0.278 (HL-60) | 154 | 5.25 |

| Compound 2 | 0.494 (MOLT-4) | N/A | N/A |

| Lead Compound I | >100 | 13500 | N/A |

These findings highlight the selective anti-leukemic activity of these compounds, particularly against the K562 cell line .

Scientific Research Applications

Anticancer Activity

Indazole derivatives have been extensively studied for their anticancer properties. Research indicates that N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide can inhibit the proliferation of various cancer cell lines.

Case Study

A study demonstrated that this compound significantly inhibited the growth of breast cancer cells (MCF7) by inducing apoptosis and cell cycle arrest through the activation of pro-apoptotic proteins .

Anti-inflammatory Effects

The compound exhibits potential anti-inflammatory activities by modulating cytokine production.

Case Study

In vitro studies indicated that treatment with this indazole derivative resulted in decreased nitric oxide production and downregulation of COX-2 expression in macrophage cells .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains.

Case Study

Similar indazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Trifluoromethoxy/Trifluoromethyl Substituents

Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)

- Structure: Aryl benzamide with a trifluoromethylphenoxy-pyridine backbone.

- Application: Herbicide targeting carotenoid biosynthesis .

- Comparison : Unlike the target compound, diflufenican lacks an indazole core but shares the trifluoromethyl group, which enhances environmental persistence and target binding. The indazole in the target compound may offer improved steric interactions in enzyme binding pockets.

Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)

- Structure : Dichlorophenyl-substituted benzamide with an ethoxymethoxy group.

- Application : Herbicide inhibiting cell division .

Indazole-Containing Carboxamides

4-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide (CAS 1448072-58-9)

- Structure : Combines the indazole scaffold with a thiadiazole-carboxamide group.

- Comparison : Replacing the benzamide with a thiadiazole ring introduces heteroatoms that may modulate solubility and hydrogen-bonding capacity. The trifluoromethoxy group in the target compound likely enhances membrane permeability compared to the methyl-thiadiazole substituent .

Triazole-Thiones and Thioether Derivatives

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9]

- Structure : Triazole-thiones with aryl sulfonyl and difluorophenyl groups.

- Synthesis : Derived from hydrazinecarbothioamides via cyclization .

- Comparison : While structurally distinct, these triazoles highlight the importance of sulfur-containing heterocycles in agrochemical activity. The target compound’s benzamide group may offer hydrolytic stability over triazole-thiones, which exist in tautomeric equilibria .

Data Table: Key Attributes of Comparable Compounds

Research Findings and Structural Insights

- Synthetic Flexibility : The target compound’s indazole core can be synthesized via Friedel-Crafts or nucleophilic substitution reactions, similar to precursors in . Its trifluoromethoxy group may be introduced via late-stage functionalization, akin to methods used for triazole-thiones.

- Electronic Effects : The trifluoromethoxy group’s strong electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets compared to ethoxymethoxy (etobenzanid) or methyl-thiadiazole analogs .

- Stability : Benzamide derivatives generally exhibit greater hydrolytic stability than triazole-thiones, which undergo tautomerization .

Q & A

Q. How can researchers optimize the synthesis of this compound to address steric hindrance and reactivity challenges in the indazole and benzamide moieties?

- Methodological Answer : Steric hindrance in the tetrahydroindazole ring can be mitigated by using low-temperature conditions (e.g., 0–5°C) during nucleophilic substitution steps to control reaction rates. For the trifluoromethoxybenzamide group, employ slow dropwise addition of acyl chlorides (e.g., 4-(trifluoromethoxy)benzoyl chloride) to prevent side reactions. Use inert atmospheres (argon) to stabilize reactive intermediates and reduce oxidation . Purification via vacuum filtration with diethyl ether washes and drying under reduced pressure (70°C) improves yield and purity .

Q. What spectroscopic and chromatographic techniques are critical for confirming the identity and purity of this compound?

- Methodological Answer : 1H/13C NMR should resolve signals for the methyl group on the indazole (δ ~2.5 ppm), trifluoromethoxy aromatic protons (δ ~7.5 ppm), and amide protons (δ ~8–10 ppm). LC-MS (ESI+) can confirm molecular weight ([M+H]+ expected ~422–425 Da) and detect impurities. HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% by UV at 254 nm). Cross-reference with IR for amide C=O stretches (~1650 cm⁻¹) and trifluoromethoxy C-F bonds (~1200 cm⁻¹) .

Q. How should researchers design preliminary biological assays to evaluate this compound’s antimicrobial or anticancer potential?

- Methodological Answer : Use microdilution assays (e.g., 96-well plates) against Gram-positive/negative bacteria (MIC values) or cancer cell lines (IC50 via MTT assay). Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria). For mechanistic studies, perform Western blotting for apoptosis markers (caspase-3, PARP) or flow cytometry for cell-cycle disruption. Ensure dose-response curves (0.1–100 µM) and triplicate replicates for statistical validity .

Advanced Research Questions

Q. How can crystallographic disorder in the tetrahydroindazole ring be resolved during X-ray structure determination?

- Methodological Answer : Use SHELXL (via WinGX) to refine disordered regions by splitting atomic positions and applying occupancy constraints. For example, if the methyl group on the indazole exhibits positional disorder, assign partial occupancies (e.g., 0.6/0.4) and apply isotropic displacement parameter (Uiso) restraints. Validate with ORTEP ellipsoid plots to ensure anisotropic displacement parameters (ADPs) are physically reasonable. High-resolution data (<1.0 Å) from synchrotron sources improves model accuracy .

Q. What strategies address discrepancies in biological activity data across different cell lines or assay conditions?

- Methodological Answer : Conduct meta-analysis of dose-response curves to identify outliers. Verify compound stability in assay media via LC-MS to rule out degradation. Test metabolite activity using liver microsome assays. For cell-line variability, use CRISPR screening to identify genetic dependencies (e.g., BRCA1 mutations sensitizing cells to DNA-targeting agents). Cross-validate with 3D spheroid models to mimic in vivo heterogeneity .

Q. How can researchers optimize reaction conditions to suppress racemization during amide bond formation in the benzamide group?

- Methodological Answer : Use coupling agents like HATU or PyBOP in DMF at –20°C to minimize racemization. Monitor reaction progress via TLC (silica, 5% MeOH/CH2Cl2). Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiopurity. For thermally unstable intermediates (e.g., acylated indazole), employ low-temperature (–78°C) lithiation or microwave-assisted synthesis (50–100°C, 10–30 min) to accelerate coupling .

Methodological Notes for Experimental Design

- Hazard Mitigation : Prioritize risk assessments for trifluoromethoxy reagents (mutagenicity screening via Ames test) and indazole intermediates (flammability in ethers) .

- Data Reproducibility : Archive raw NMR (FID files), crystallographic data (CIFs), and assay protocols in FAIR-compliant repositories (e.g., Zenodo) .

- Contradiction Resolution : Use multivariate analysis (e.g., PCA) to disentangle biological variability from experimental noise in high-throughput screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.